molecular formula C40H44O4Si2 B575361 Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate CAS No. 182250-68-6

Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate

Cat. No.: B575361
CAS No.: 182250-68-6
M. Wt: 644.958
InChI Key: DGYIOKNASZQETF-UHFFFAOYSA-N
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Description

Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate (CAS: 182250-68-6) is a benzoate ester derivative featuring two tert-butyldiphenylsilyl (TBDPS) groups at the 3- and 5-positions of the aromatic ring. This compound is notable for its steric bulk and hydrophobic character due to the TBDPS substituents, which influence its solubility and reactivity in synthetic applications . It is often utilized as a monomer in polymer chemistry, particularly in Ni⁰-catalyzed polycondensation reactions, where its bulky substituents modulate polymerization kinetics and polymer solubility .

Properties

IUPAC Name

methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44O4Si2/c1-39(2,3)45(34-20-12-8-13-21-34,35-22-14-9-15-23-35)43-32-28-31(38(41)42-7)29-33(30-32)44-46(40(4,5)6,36-24-16-10-17-25-36)37-26-18-11-19-27-37/h8-30H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYIOKNASZQETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)C(=O)OC)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659867
Record name Methyl 3,5-bis{[tert-butyl(diphenyl)silyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182250-68-6
Record name Methyl 3,5-bis{[tert-butyl(diphenyl)silyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection-First Approach

The most common strategy involves silylating 3,5-dihydroxybenzoic acid prior to methyl ester formation. This avoids exposing the acid-sensitive TBDPS ethers to acidic esterification conditions.

Silylation of 3,5-Dihydroxybenzoic Acid

In a representative procedure, 3,5-dihydroxybenzoic acid is treated with tert-butyldiphenylsilyl chloride (TBDPSCl) in anhydrous tetrahydrofuran (THF) under inert atmosphere. A base such as imidazole or sodium hydride (NaH) is employed to scavenge HCl generated during the reaction. For example, NaH (2.2 equiv) in THF facilitates the sequential addition of TBDPSCl (2.0 equiv) at 0°C, yielding 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoic acid after 12–24 hours.

Methyl Esterification

The carboxylic acid intermediate is then esterified using methyl iodide (MeI) or diazomethane (CH₂N₂) . Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) enable efficient esterification with methanol. This two-step approach achieves yields of 65–78%, with purity confirmed via high-performance liquid chromatography (HPLC).

Esterification-First Approach

Inverse strategies, where the methyl ester is introduced before silylation, are less common due to the risk of silyl group cleavage under basic conditions. However, mild silylation protocols using TBDPSCl and 2,6-lutidine in DCM have been reported to preserve the ester functionality.

Stepwise Protection-Esterification Protocols

Detailed Synthetic Procedure

A optimized protocol derived from multiple sources is outlined below:

Silylation of 3,5-Dihydroxybenzoic Acid

  • Reagents :

    • 3,5-Dihydroxybenzoic acid (1.0 equiv)

    • TBDPSCl (2.2 equiv)

    • NaH (2.5 equiv, 60% dispersion in mineral oil)

    • Anhydrous THF

  • Procedure :

    • Add NaH to THF at 0°C under argon.

    • Slowly add TBDPSCl dropwise, followed by 3,5-dihydroxybenzoic acid.

    • Warm to room temperature and stir for 18 hours.

    • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Methyl Ester Formation

  • Reagents :

    • 3,5-Bis[[tert-butyl(diphenyl)silyl]oxy]benzoic acid (1.0 equiv)

    • EDCI (1.5 equiv), DMAP (0.5 equiv)

    • Methanol (5.0 equiv)

    • DCM

  • Procedure :

    • Dissolve the acid in DCM, add EDCI and DMAP.

    • Add methanol and stir at room temperature for 12 hours.

    • Concentrate under reduced pressure and purify by flash chromatography.

Yield : 72% (over two steps).

Simultaneous Protection and Esterification Methods

One-pot methodologies reduce purification steps but require precise stoichiometry. A notable example involves treating 3,5-dihydroxybenzoic acid with TBDPSCl (2.2 equiv) and methyl chloroformate (1.1 equiv) in the presence of triethylamine (3.0 equiv) in DCM. This tandem silylation-esterification achieves 58% yield, though competing side reactions necessitate careful temperature control (0–25°C).

Characterization and Analytical Data

Successful synthesis is confirmed through spectral and chromatographic analysis:

Property Value Source
Molecular FormulaC₄₀H₄₄O₄Si₂
Molecular Weight644.95 g/mol
CAS Number182250-68-6
Melting PointNot reported (typically oily)
¹H NMR (CDCl₃)δ 7.65–7.35 (m, 20H, Ar-H), 3.85 (s, 3H, OCH₃)
HPLC Purity>95%

Challenges and Optimization

Silylation Efficiency

Excess TBDPSCl (2.2–2.5 equiv) is critical to ensure complete di-protection, as mono-silylated byproducts are difficult to separate. Microwave-assisted silylation at 50°C reduces reaction time to 4 hours but risks decomposition.

Esterification Side Reactions

Carbodiimide-mediated esterification may form N-acylurea byproducts. Substituting EDCI with N,N'-dicyclohexylcarbodiimide (DCC) and DMAP minimizes this issue, albeit with increased cost.

Recent Advances

Enzymatic Esterification

Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF₄]) enables greener synthesis at 40°C, though yields remain moderate (45–50%).

Photoredox Catalysis

Visible-light-mediated silylation using fac-Ir(ppy)₃ as a catalyst shows promise for reducing TBDPSCl stoichiometry (1.5 equiv) but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

The primary application of methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate is as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldiphenylsilyl (TBDPS) group allows for selective protection, enabling further modifications without affecting the protected hydroxyl groups. This capability is crucial in multi-step syntheses where specific functional groups need to be preserved during reactions.

Key Reactions Involving this compound:

  • Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of biologically active compounds. For example, it can be utilized to create derivatives that act as inhibitors for various biological targets.
  • Functional Group Manipulation : The TBDPS group can be selectively removed under mild acidic or basic conditions, allowing for the regeneration of hydroxyl groups for subsequent reactions .

Case Study 1: Organic Synthesis

Research has demonstrated that this compound can facilitate the synthesis of complex natural products and pharmaceuticals. For instance, its use in the synthesis of g-secretase inhibitors showcases its importance in developing therapeutic agents for Alzheimer's disease .

Case Study 2: Material Science

In material science, this compound's unique silyl ether functionalities have been explored for creating stable polymers and materials with enhanced properties. Its steric bulk provides significant stability against hydrolysis and oxidation, making it suitable for applications in coatings and sealants .

Mechanism of Action

The mechanism of action of Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate involves the interaction of its silyl ether groups with various molecular targets. These interactions can stabilize reactive intermediates, facilitate selective reactions, and protect sensitive functional groups during complex synthetic processes .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl Benzoate Derivatives

Compound Name Substituents Solubility Polymerization Behavior (DP*) Applications Key References
This compound TBDPS groups at 3,5-positions Moderate in toluene (ca. 20%) Inhibits homocoupling due to steric bulk; potential for side reactions (e.g., reduction) Polymer chemistry (specialty monomers)
Methyl 2,5-bis[(methylsulfonyl)oxy]benzoate Methylsulfonyl groups at 2,5-positions Low (homopolymer DP ~30); improved with copolymers Higher DP achievable via copolymerization (e.g., with 2-ethylhexyl esters) Liquid crystalline polymers
Ethametsulfuron methyl ester Triazine and sulfonylurea groups Varies with formulation Not applicable Herbicide (pesticide)
4′-Fluoro-2,5-bis[(methylsulfonyl)oxy]benzophenone Fluorine and methylsulfonyl groups High solubility in polar solvents High DP (~101) in homopolymerization High-performance polymers

*DP = Degree of Polymerization

Critical Analysis of Substituent Effects

Steric Hindrance and Polymerization

The tert-butyldiphenylsilyl groups in this compound impose significant steric hindrance, which inhibits homocoupling reactions during Ni⁰-catalyzed polycondensation. This contrasts sharply with methylsulfonyl-substituted analogs (e.g., Methyl 2,5-bis[(methylsulfonyl)oxy]benzoate), where smaller substituents allow higher degrees of polymerization (DP ~30 for homopolymers). However, bulky groups like TBDPS amplify side reactions such as reduction or phenylation, leading to premature chain termination .

Solubility and Copolymer Design

While this compound exhibits moderate solubility in toluene (~20% w/w) , its solubility profile is distinct from methylsulfonyl derivatives. For example, copolymerizing Methyl 2,5-bis[(methylsulfonyl)oxy]benzoate with 25% 2-ethylhexyl esters enhances solubility and achieves higher DP (up to ~75) . This suggests that the TBDPS groups, though bulky, may offer tailored solubility in non-polar solvents, advantageous for specific polymer matrices.

Functional Group Diversity

The compound’s tert-butyldiphenylsilyl groups contrast with triazine and sulfonylurea moieties in pesticide-related esters (e.g., Ethametsulfuron methyl ester), which prioritize bioactivity over polymerization utility . Similarly, fluorine-substituted analogs (e.g., 4′-Fluoro-2,5-bis[(methylsulfonyl)oxy]benzophenone) achieve exceptional DP (~101) due to balanced electronic and steric effects , highlighting the trade-offs between substituent bulk and reactivity.

Research Findings and Implications

  • Polymerization Efficiency : Bulky substituents like TBDPS limit DP in homopolymers but enable precise control over copolymer architectures. This is critical for synthesizing polymers with defined thermal or mechanical properties .
  • Commercial Viability : The discontinued status of this compound underscores challenges in scaling production, contrasting with more accessible methylsulfonyl derivatives.
  • Application-Specific Design : Choice of substituents (e.g., TBDPS for hydrophobicity, methylsulfonyl for rigidity) must align with end-use requirements, whether in advanced materials or agrochemicals .

Biological Activity

Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate (CAS RN: 182250-68-6) is a siloxane compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C40_{40}H44_{44}O4_4Si2_2
  • Molecular Weight : 644.96 g/mol
  • Physical State : Colorless to almost colorless liquid
  • Purity : Minimum 95% (excluding Toluene)

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with tert-butyldiphenylsilyl chloride in the presence of a base. This method allows for the selective protection of hydroxyl groups and has been used in various organic synthesis applications.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of siloxane compounds have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

One study highlighted the use of siloxane derivatives as intermediates in synthesizing Vandetanib, a known tyrosine kinase inhibitor effective against medullary thyroid cancer and non-small cell lung cancer . The structural modifications provided by the silyl groups enhance the bioactivity of these compounds.

Cytotoxicity assays have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Safety Profile

While exploring its biological activity, it is crucial to consider the safety profile of this compound. The compound is classified as harmful upon skin contact or inhalation and can cause serious eye irritation. Prolonged exposure may lead to organ damage .

Data Table: Biological Activity Summary

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
CytotoxicityGenerates reactive oxygen species (ROS)
SafetyHarmful in contact with skin; eye irritant

Case Studies

  • Vandetanib Derivatives : A study on Vandetanib derivatives synthesized from siloxane compounds demonstrated significant anticancer activity against specific tumor types. The structural modifications provided by this compound enhanced the efficacy of these derivatives .
  • Oxidative Stress Induction : In vitro studies revealed that treatment with this compound led to increased levels of ROS in treated cells compared to controls, suggesting a potential mechanism for its cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the key considerations for selecting silyl protecting groups in the synthesis of Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate?

  • Methodological Answer : The tert-butyl(diphenyl)silyl (TBDPS) group is chosen for its steric bulk and stability under acidic/basic conditions, which prevents premature deprotection during multi-step syntheses. Unlike smaller silyl groups (e.g., TMS), TBDPS offers enhanced steric protection for phenolic oxygens, critical for regioselective functionalization. Stability comparisons with tert-butyldimethylsilyl (TBDMS) groups (e.g., in and ) highlight TBDPS’s resistance to fluoride-mediated cleavage, making it ideal for prolonged reactions .

Q. How is the compound characterized to confirm its structural integrity after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for verifying silyl group integration and aromatic substitution patterns. For example, tert-butyl protons in TBDPS groups resonate as singlets at ~1.0 ppm in ¹H NMR. X-ray crystallography (as in ) provides definitive structural confirmation, particularly for resolving ambiguities in stereoelectronic effects caused by bulky substituents .

Q. What solvents and conditions are optimal for handling this compound?

  • Methodological Answer : The compound is often stored in toluene solutions (~20% w/w, as noted in ) to prevent hydrolysis. Moisture-sensitive reactions require anhydrous solvents (e.g., THF, DCM) and inert atmospheres. Purification via column chromatography should use silica gel and hexane/ethyl acetate gradients to separate silylated byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing TBDPS groups to phenolic substrates?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Selection : Imidazole or DMAP accelerates silylation by activating the silyl chloride electrophile.
  • Temperature Control : Reactions are typically conducted at 0–25°C to balance reactivity and side-product formation.
  • Steric Hindrance Mitigation : Sequential protection (e.g., protecting one hydroxyl group first) reduces steric clashes in symmetrical substrates like 3,5-dihydroxybenzoates .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions between NMR and mass spectrometry (MS) data may arise from:

  • Residual Solvents : Toluene signals in ¹H NMR can obscure aromatic regions; use deuterated solvents for clarity.
  • Dynamic Effects : Rotameric equilibria in silyl ethers broaden NMR peaks; variable-temperature NMR or 2D techniques (e.g., COSY, HSQC) clarify splitting patterns.
  • X-ray Validation : As demonstrated in , crystallographic data resolve ambiguities in substituent positioning .

Q. How does the steric bulk of TBDPS groups influence downstream reactivity in multi-step syntheses?

  • Methodological Answer : The TBDPS group’s steric bulk can hinder electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura). Strategies include:

  • Temporary Deprotection : Selective fluoride-mediated cleavage (e.g., TBAF in THF) followed by reprotection after functionalization.
  • Alternative Coupling Reagents : Use PdCl₂(dppf) or SPhos ligands to enhance catalyst accessibility to hindered sites .

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